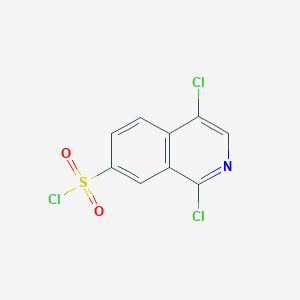

1,4-二氯异喹啉-7-磺酰氯

描述

Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The introduction of sulfonyl chloride groups into the isoquinoline structure, such as in "1,4-Dichloroisoquinoline-7-sulfonyl chloride," enhances its reactivity and allows for further functionalization. This modification is crucial for the development of new chemical entities with potential biological activities.

Synthesis Analysis

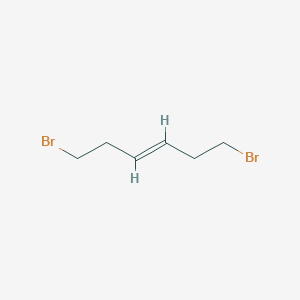

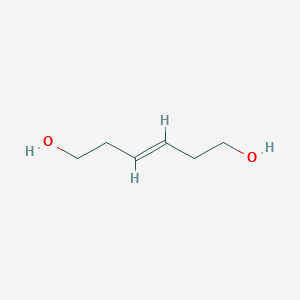

The synthesis of isoquinoline derivatives often involves cascade reactions, where multiple bonds are formed in a single operational step. For example, Zhu et al. (2016) described a cascade three-component halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and efficiency of modern synthetic methods in creating isoquinoline structures (Zhu et al., 2016).

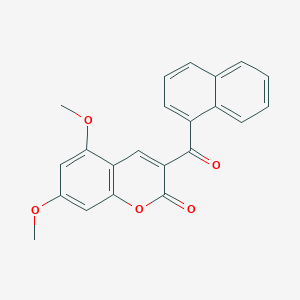

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives, including those with sulfonyl chloride groups, often shows interesting features due to the presence of halogens and sulfonyl groups. Ohba et al. (2012) discussed the crystal structures of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives, highlighting how sulfonyl and halogen atoms influence the molecular conformation (Ohba et al., 2012).

Chemical Reactions and Properties

Isoquinoline derivatives with sulfonyl chloride groups participate in a variety of chemical reactions, including sulfonylation, which introduces sulfonyl groups into other molecules. For instance, Liang et al. (2015) demonstrated copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showcasing the reactivity of such structures (Liang et al., 2015).

科学研究应用

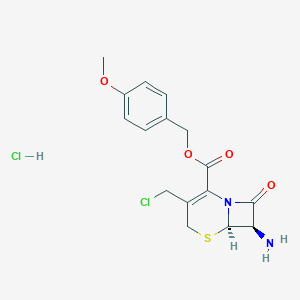

复杂有机分子的合成

研究表明磺酰氯在复杂有机分子的合成中很有用。例如,对 4-氟-5-磺酰异喹啉的三种衍生物的研究阐明了磺酰氯取代对异喹啉衍生物的结构影响,突出了它们在设计具有特定物理和化学性质的分子中的潜力 (Ohba 等人,2012)。

化学合成中的催化剂

磺酰氯已被用作催化剂或关键试剂,以促进化学反应。例如,引入了一种新型的纳米级 N-磺化布朗斯特酸性催化剂,用于在无溶剂条件下通过 Hantzsch 缩合促进多氢喹啉衍生物的合成,展示了磺酰衍生物在提高反应效率中的作用 (Goli-Jolodar 等人,2016)。

铜催化的磺酰化

已经描述了使用芳基磺酰氯对氨基喹啉进行铜催化的直接 C-H 键磺酰化,说明了喹啉环的选择性修饰。该方法强调了磺酰氯在靶向化学转化中的适应性,从而产生具有多种官能团和在药物开发和其他领域中具有潜在应用的产品 (Liang 等人,2015)。

安全和危害

The compound is classified as dangerous, with hazard statements H301-H311-H314-H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

属性

IUPAC Name |

1,4-dichloroisoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOICZCRRXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586543 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

CAS RN |

223671-80-5 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)